molecular formula C20H18O4 B1594100 1,4-Bis(3-methoxyphenoxy)benzene CAS No. 5024-84-0

1,4-Bis(3-methoxyphenoxy)benzene

Cat. No. B1594100
CAS RN: 5024-84-0
M. Wt: 322.4 g/mol
InChI Key: CYWQTTRVWKESKY-UHFFFAOYSA-N
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Description

“1,4-Bis(3-methoxyphenoxy)benzene” is a chemical compound with the molecular formula C20H18O4 . It is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

“1,4-Bis(3-methoxyphenoxy)benzene” has a molecular weight of 322.36 . It has a melting point range of 71.0 to 74.0 degrees Celsius . The compound is soluble in hot methanol .

Scientific Research Applications

Palladium(0)-Catalyzed Synthesis

A study by Massacret et al. (1999) presented a palladium(0)-catalyzed synthesis method that involves the reaction of various substituted benzene-1,2-diols with 1,4-bis(methoxycarbonyloxy)but-2-ene or its analogs. This process yields substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating the compound's role in synthesizing complex organic structures through a tandem allylic substitution reaction (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).

Polyether Synthesis

Nishikubo et al. (1999) explored the polyaddition of 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene with 3,3′,5,5′-tetrachlorobisphenol A, demonstrating its application in producing high molecular weight polymers with pendant primary hydroxyl groups. This research highlights the use of 1,4-Bis(3-methoxyphenoxy)benzene derivatives in advanced polymer synthesis (Nishikubo, Kameyama, Ito, Nakajima, & Miyazaki, 1999).

Studies on the Inifer Mechanism

Dittmer, Pask, and Nuyken (1992) conducted basic studies on a novel generation of inifers (initiator/transfer agents for cationic polymerizations), including 1,4-Bis(1-methoxy-1-methylethyl)benzene. Their work helps understand the complex formation between the ether and BCl3, suggesting applications in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Spectral Studies

Hu, Li, and Zhao (2008) conducted theoretical studies on 1,4-bis [(p-methoxyphenoxy) carbonyl] and its ramifications to obtain optimized equilibrium structure, vibrational spectra, and electronic spectra. This study provides insights into the optical properties of derivatives of 1,4-Bis(3-methoxyphenoxy)benzene, relevant for material science applications (Hu, Li, & Zhao, 2008).

Intervalence Charge-Transfer Studies

Research by Barlow et al. (2005) on the oxidation of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including 1,4-bis(4-methoxyphenyl)amino derivatives, contributes to understanding the intervalence charge-transfer (IVCT) and electronic communication in mixed-valence systems. This work is crucial for the development of electronic materials and devices (Barlow, Risko, Chung, Tucker, Coropceanu, Jones, Levi, Brédas, & Marder, 2005).

properties

IUPAC Name

1,4-bis(3-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-21-17-5-3-7-19(13-17)23-15-9-11-16(12-10-15)24-20-8-4-6-18(14-20)22-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWQTTRVWKESKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348026
Record name 1,4-Bis(3-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3-methoxyphenoxy)benzene

CAS RN

5024-84-0
Record name 1,4-Bis(3-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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